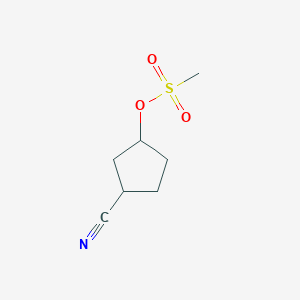

3-cyanocyclopentyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyanocyclopentyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROHJOPZLVFKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyanocyclopentyl Methanesulfonate and Its Precursors

Direct Synthesis Strategies

The final step in producing 3-cyanocyclopentyl methanesulfonate (B1217627) is the conversion of a hydroxyl group into a methanesulfonate (mesylate) group. This transformation is crucial as it converts a poor leaving group (hydroxyl) into a good one, making the molecule amenable to a variety of nucleophilic substitution reactions.

Formation via Methanesulfonylation of Cyanocyclopentyl Alcohols

The most direct route to 3-cyanocyclopentyl methanesulfonate involves the methanesulfonylation of its corresponding alcohol precursor, 3-cyanocyclopentanol. This reaction is typically achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The base, commonly an amine such as triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct generated during the reaction. chegg.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by deprotonation of the resulting oxonium ion by the base to yield the final mesylate product. The stereochemistry of the alcohol is typically retained during this process. chegg.com

A typical reaction protocol is outlined in the table below:

| Reagent/Condition | Role/Purpose | Typical Amount/Setting |

| 3-Cyanocyclopentanol | Starting material | 1 equivalent |

| Methanesulfonyl Chloride (MsCl) | Mesylating agent | 1.1 - 1.5 equivalents |

| Triethylamine (TEA) or Pyridine | Base | 1.2 - 2.0 equivalents |

| Dichloromethane (DCM) | Solvent | Sufficient for dissolution |

| 0 °C to room temperature | Reaction Temperature | Controlled via ice bath |

Methodological Advancements in Mesylate Formation

While the use of methanesulfonyl chloride and an amine base is a well-established and widely used method, advancements in organic synthesis have led to the development of alternative and often more efficient procedures for mesylate formation. One notable advancement is the use of methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). This reagent offers the advantage of not producing hydrochloric acid, thus eliminating the possibility of side reactions such as the formation of alkyl chlorides.

Furthermore, catalytic methods for mesylation have been developed. For instance, certain Lewis acids have been shown to be effective catalysts for the mesylation of alcohols with mesyl chloride. This catalytic approach can lead to higher product yields and simplified purification processes, as the catalyst can often be recycled. The reaction proceeds efficiently, and the only byproduct, hydrochloric acid, can be removed by distillation.

Precursor Synthesis Routes to Cyanocyclopentane Scaffolds

The synthesis of the key precursor, 3-cyanocyclopentanol, requires the construction of a functionalized cyclopentane (B165970) ring. This can be approached through various strategies that first form the carbocyclic core, followed by the introduction of the necessary functional groups.

Cyclopentane Ring Formation Strategies

The construction of five-membered carbocyclic rings is a fundamental challenge in organic synthesis. A variety of methods have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic approaches.

One common strategy involves intramolecular cyclization reactions. For example, a linear precursor with appropriate functional groups at its termini can be induced to form a ring. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclopentane rings.

Radical cyclizations offer another avenue to cyclopentane derivatives. For instance, a 5-exo-trig radical cyclization can be used to form highly functionalized cyclopentanes with a high degree of stereoselectivity. Additionally, cycloaddition reactions, such as the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, provide a convergent route to polysubstituted cyclopentane structures.

Introduction of the Cyano Group

The introduction of the cyano (nitrile) group is a critical step in the synthesis of the precursor. The cyano group is not only a key feature of the target molecule but also a versatile synthetic handle that can be converted into other functional groups, such as carboxylic acids or amines.

A prevalent and effective method for introducing a cyano group onto a carbonyl-containing precursor is through the formation of a cyanohydrin. In the context of synthesizing 3-cyanocyclopentanol, this involves the nucleophilic addition of a cyanide ion to a cyclopentanone (B42830) precursor.

The synthesis of 3-cyanocyclopentanol from cyclopentanol (B49286) typically proceeds in two main steps:

Oxidation of Cyclopentanol: The starting material, cyclopentanol, is first oxidized to cyclopentanone. This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Jones reagent (CrO₃ in acidic solution).

Cyanohydrin Formation: The resulting cyclopentanone is then treated with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile that attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated to yield the cyanohydrin, 3-cyanocyclopentanol.

The general conditions for cyanohydrin formation are summarized below:

| Reactant | Reagent | Catalyst | Product |

| Cyclopentanone | NaCN or KCN | Base | 3-Cyanocyclopentanol |

| Cyclopentanone | HCN | Base | 3-Cyanocyclopentanol |

| Cyclopentanone | Trimethylsilyl cyanide (TMSCN) | Lewis Acid | Silyl-protected cyanohydrin |

Regioselective Cyanation Methods

The introduction of a nitrile group at the C-3 position of the cyclopentane ring is a pivotal step in the synthesis of 3-cyanocyclopentyl methanesulfonate. Achieving regioselectivity is paramount to avoid the formation of unwanted isomers and ensure high yields of the desired product. Various methods can be employed to achieve this, often starting from a precursor with existing functionality that directs the cyanation reaction.

One common strategy involves the use of a cyclopentenone precursor. The conjugated system of cyclopentenone allows for a 1,4-conjugate addition, also known as a Michael addition, of a cyanide nucleophile. This approach is advantageous as it establishes the 3-cyano functionality directly. The choice of cyanide source and reaction conditions is critical to the success of this transformation.

Table 1: Reagents for Regioselective Cyanation of Cyclopentenone

| Reagent | Conditions | Remarks |

| Diethylaluminum cyanide (Et₂AlCN) | Aprotic solvent (e.g., Toluene, THF) | Often provides high yields and good regioselectivity. |

| Trimethylsilyl cyanide (TMSCN) | Lewis acid catalyst (e.g., Yb(OTf)₃) | Can be a safer alternative to HCN and other metal cyanides. |

| Acetone cyanohydrin | Base catalyst (e.g., Et₃N) | A convenient source of HCN in situ. |

| Hydrogen cyanide (HCN) | Basic conditions | Highly toxic and requires specialized handling. |

Following the conjugate addition, the resulting enolate can be quenched to yield a 3-cyanocyclopentanone. Subsequent reduction of the ketone functionality to a hydroxyl group provides the precursor, 3-hydroxycyclopentanecarbonitrile (B3113235), ready for methanesulfonylation.

An alternative approach to regioselective cyanation involves the stereoselective opening of a cyclopentene (B43876) oxide with a cyanide nucleophile. The epoxide, which can be readily prepared from cyclopentene, undergoes nucleophilic attack at one of the electrophilic carbon atoms. The regioselectivity of this ring-opening is influenced by the steric and electronic environment of the epoxide and the reaction conditions.

Functionalization of the Cyclopentane Ring

The functionalization of the cyclopentane ring is not limited to the introduction of the cyano group. The synthesis of 3-cyanocyclopentyl methanesulfonate inherently involves the presence of a hydroxyl group at the C-1 position, which is subsequently converted to a methanesulfonate ester. The stereochemical relationship between the cyano and hydroxyl groups is a critical aspect of the synthesis, often determined by the synthetic route chosen.

For instance, if starting from cyclopentenone, the reduction of the ketone in 3-cyanocyclopentanone can be controlled to favor the formation of either the cis or trans isomer of 3-hydroxycyclopentanecarbonitrile. The choice of reducing agent plays a significant role in this diastereoselectivity.

Table 2: Reducing Agents for the Diastereoselective Reduction of 3-Cyanocyclopentanone

| Reducing Agent | Typical Diastereoselectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Often leads to a mixture of diastereomers, with the more stable trans product predominating. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Known for its steric bulk, it typically favors the formation of the less stable cis isomer through axial attack. |

| Diisobutylaluminium hydride (DIBAL-H) | Can provide good selectivity, often favoring the trans isomer. |

Once the desired diastereomer of 3-hydroxycyclopentanecarbonitrile is obtained, the final functionalization step is the introduction of the methanesulfonate group. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfonyl chloride, leading to the formation of 3-cyanocyclopentyl methanesulfonate and a hydrochloride salt of the base. The methanesulfonate group is an excellent leaving group, making this compound a valuable intermediate for subsequent nucleophilic substitution reactions.

Route Scouting and Process Development for Industrial and Academic Applications

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including cost, safety, scalability, and environmental impact. amazonaws.com Route scouting is the initial phase of this process, where multiple synthetic pathways to the target molecule are evaluated to identify the most viable option for large-scale production. pharmafeatures.com

Process development focuses on optimizing the chosen synthetic route to ensure it is robust, reproducible, and economically feasible. amazonaws.comskpharmteco.com This involves a detailed study of each reaction step to maximize yield and purity while minimizing waste and energy consumption. Key aspects of process development for the synthesis of 3-cyanocyclopentyl methanesulfonate would include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to achieve optimal performance.

Solvent Selection: Choosing solvents that are effective for the reaction, safe to handle, and easily recyclable.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, to isolate the final product with the required purity.

Safety Assessment: Identifying and mitigating potential hazards associated with the reagents, intermediates, and reaction conditions. amazonaws.com

In an academic setting, while the scale of synthesis is smaller, the principles of route scouting and process development are still relevant for ensuring the efficient and reliable production of research quantities of 3-cyanocyclopentyl methanesulfonate. The focus may be more on exploring novel synthetic methodologies and developing highly stereoselective routes. nih.gov

Table 3: Comparison of Industrial vs. Academic Synthesis Focus

| Factor | Industrial Application | Academic Application |

| Scale | Kilogram to Ton | Milligram to Gram |

| Primary Goal | Cost-effective, robust, and safe process | Novelty, efficiency, and stereocontrol |

| Reagent Selection | Readily available, inexpensive, and safe | May utilize more specialized and expensive reagents |

| Process Control | Highly automated and monitored | Often manual with less stringent control |

| Documentation | Extensive and regulated | Detailed laboratory notebook entries |

The development of a successful synthesis for 3-cyanocyclopentyl methanesulfonate, whether for industrial or academic purposes, hinges on a thorough understanding of the underlying chemical principles and a systematic approach to route selection and process optimization.

Reaction Mechanisms Involving 3 Cyanocyclopentyl Methanesulfonate

Elimination Reactions

In addition to substitution, 3-cyanocyclopentyl methanesulfonate (B1217627) can undergo elimination reactions to form an alkene. These reactions typically compete with substitution reactions. The two main elimination mechanisms are E1 and E2.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org Strong, bulky bases favor the E2 pathway.

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions often accompany SN1 reactions, especially at higher temperatures.

The regioselectivity of elimination reactions in cyclopentyl systems is governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate.

Rearrangement Reactions of Cyclopentyl Sulfonate Esters

Carbocation intermediates, such as those formed in SN1 and E1 reactions of cyclopentyl systems, are susceptible to rearrangement to form more stable carbocations. These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. For instance, a secondary cyclopentyl carbocation could potentially rearrange to a more stable tertiary carbocation if an adjacent carbon is suitably substituted. The possibility of such rearrangements must be considered when predicting the products of reactions involving 3-cyanocyclopentyl methanesulfonate under conditions that favor carbocation formation. The rearrangement of aryl sulfamates to para-sulfonyl anilines has been studied and is believed to proceed via an intermolecular mechanism. mdpi.com

Mechanism of Sulfonate Ester Formation from Alcohols and Methanesulfonic Acid Derivatives

The formation of 3-cyanocyclopentyl methanesulfonate itself involves the reaction of 3-cyanocyclopentanol with a derivative of methanesulfonic acid, typically methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640).

The reaction with methanesulfonyl chloride is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The mechanism proceeds as follows:

The alcohol oxygen acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride. youtube.com

The chloride ion is displaced, and an oxonium ion intermediate is formed.

The base removes the proton from the oxonium ion to yield the neutral sulfonate ester and the protonated base. youtube.com

This reaction typically proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the process. libretexts.orgyoutube.com

Alternatively, sulfonate esters can be formed by reacting an alcohol with a sulfonic acid under strongly acidic and anhydrous conditions. enovatia.comresearchgate.net This reaction involves the protonation of the alcohol, followed by nucleophilic attack by the sulfonate anion. researchgate.netpqri.org

| Reagent | Base | Key Features |

| Methanesulfonyl Chloride (MsCl) | Pyridine, Triethylamine | Retention of stereochemistry at the alcohol carbon. libretexts.orgyoutube.com |

| Methanesulfonic Acid | Strong Acid (catalytic) | Requires forcing conditions (high concentration, no water). enovatia.comresearchgate.net |

Stereochemical Aspects in the Synthesis and Reactions of 3 Cyanocyclopentyl Methanesulfonate

Diastereoselective Synthesis Approaches

The synthesis of 3-cyanocyclopentyl methanesulfonate (B1217627) typically proceeds through the precursor cis- or trans-3-hydroxycyclopentanecarbonitrile, followed by mesylation of the hydroxyl group. The relative stereochemistry of the final product is therefore established during the synthesis of this key intermediate. Diastereoselectivity in this context refers to the preferential formation of one diastereomer (cis or trans) over the other.

Several strategies can be employed to achieve diastereoselective synthesis of substituted cyclopentanes. One common approach involves the reduction of a cyclic ketone precursor. For instance, the reduction of 3-oxocyclopentanecarbonitrile can yield both cis- and trans-3-hydroxycyclopentanecarbonitrile. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. Bulky reducing agents tend to favor the formation of the trans isomer due to steric hindrance, where the hydride attacks from the less hindered face of the ketone.

Another powerful method for diastereoselective synthesis is the use of ring-closing reactions, such as radical cyclizations or transition-metal-catalyzed cycloadditions. For example, a palladium-catalyzed formal [3+2]-cycloaddition of vinyl cyclopropanes with other reactants can produce highly substituted cyclopentanes with excellent diastereoselectivity. While not directly applied to 3-cyanocyclopentyl methanesulfonate in the reviewed literature, these methods showcase the potential for controlling the relative stereochemistry of substituents on a five-membered ring.

The diastereoselectivity of these reactions is often governed by thermodynamic and kinetic factors. Under thermodynamic control, the more stable diastereomer is the major product, while under kinetic control, the product that is formed faster predominates. Careful selection of catalysts, solvents, and temperature can steer the reaction towards the desired diastereomer.

A summary of potential diastereoselective approaches is presented in the table below:

| Synthetic Approach | Key Transformation | Factors Influencing Diastereoselectivity | Potential Outcome for 3-Hydroxycyclopentanecarbonitrile (B3113235) |

| Ketone Reduction | Reduction of 3-oxocyclopentanecarbonitrile | Nature of the reducing agent, temperature, solvent | Formation of cis or trans isomers |

| Cycloaddition Reactions | [3+2] Cycloaddition | Catalyst, ligands, substrate structure | Diastereomerically enriched cyclopentane (B165970) core |

| Radical Cyclization | Cyclization of an acyclic precursor | Radical initiator, reaction concentration | Control over relative stereochemistry |

Enantioselective Synthesis Strategies for Chiral Cyanocyclopentyl Intermediates

The synthesis of enantiomerically pure or enriched 3-cyanocyclopentyl methanesulfonate requires the use of enantioselective methods to introduce chirality. This is typically achieved by resolving a racemic mixture of a chiral intermediate or by employing an asymmetric synthesis that directly produces a single enantiomer. Chemoenzymatic methods have proven to be particularly effective for the synthesis of chiral cyclopentanol (B49286) derivatives.

Lipases are a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, a process known as kinetic resolution. For example, a racemic mixture of 3-hydroxycyclopentanecarbonitrile could potentially be resolved using a lipase in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol, which can then be separated. The success of this approach depends on the ability of the lipase to differentiate between the two enantiomers.

A chemoenzymatic protocol has been successfully described for the preparation of both enantiomers of trans-2-aminocyclopentanol. This strategy involves the synthesis of a racemic precursor followed by resolution catalyzed by Burkholderia cepacia lipase. researchgate.net A similar approach could be envisioned for the resolution of racemic 3-hydroxycyclopentanecarbonitrile or a closely related precursor.

Furthermore, enzymatic reduction of a prochiral ketone, such as 3-oxocyclopentanecarbonitrile, using a stereoselective carbonyl reductase can directly yield an enantiomerically enriched alcohol. This method offers the advantage of potentially producing the desired enantiomer in a high yield, unlike kinetic resolution where the maximum theoretical yield for a single enantiomer is 50%.

The following table summarizes key enantioselective strategies:

| Strategy | Description | Key Reagent/Catalyst | Potential Application |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture | Lipases (e.g., Burkholderia cepacia lipase) | Resolution of racemic 3-hydroxycyclopentanecarbonitrile |

| Enzymatic Reduction | Stereoselective reduction of a prochiral ketone | Carbonyl reductases | Direct synthesis of enantiomerically enriched 3-hydroxycyclopentanecarbonitrile |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity | Chiral metal complexes or organocatalysts | Asymmetric synthesis of the cyclopentane ring |

Stereochemical Outcomes in Subsequent Transformations

The methanesulfonate group in 3-cyanocyclopentyl methanesulfonate is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. The stereochemical outcome of these transformations is highly dependent on the reaction mechanism, which can be either SN1 or SN2.

In an SN2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. For example, if a nucleophile reacts with (1R,3S)-3-cyanocyclopentyl methanesulfonate via an SN2 pathway, the product will have the opposite configuration at the C-3 position. The concerted nature of the SN2 mechanism ensures this stereospecific outcome.

In contrast, an SN1 (unimolecular nucleophilic substitution) reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). libretexts.org Therefore, if 3-cyanocyclopentyl methanesulfonate reacts via an SN1 mechanism, any pre-existing stereochemistry at the C-3 position would be lost, resulting in racemization.

The reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation, will determine whether the reaction proceeds via an SN1 or SN2 pathway. Strong, non-bulky nucleophiles and polar aprotic solvents generally favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 pathway.

| Reaction Mechanism | Stereochemical Outcome | Favorable Conditions |

| SN2 | Inversion of configuration | Strong nucleophile, polar aprotic solvent |

| SN1 | Racemization (retention and inversion) | Weak nucleophile, polar protic solvent, stable carbocation |

Control of Relative and Absolute Stereochemistry in Cyclopentane Derivatives

The synthesis of complex molecules containing a cyclopentane ring often requires precise control over both the relative (cis/trans) and absolute (R/S) stereochemistry of multiple stereocenters. Several advanced synthetic strategies have been developed to address this challenge.

Substrate-controlled synthesis relies on the existing stereochemistry in a starting material to direct the stereochemical outcome of subsequent reactions. For example, a chiral pool starting material, which is an enantiomerically pure natural product, can be used to construct the cyclopentane ring with a defined absolute stereochemistry.

Reagent-controlled synthesis employs chiral reagents or catalysts to induce stereoselectivity. As discussed in the context of enantioselective synthesis, chiral catalysts can facilitate asymmetric transformations, leading to the formation of a specific enantiomer. Similarly, the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemistry of a reaction and then removed, is a well-established method for controlling absolute stereochemistry.

Enzymatic methods , as highlighted earlier, offer a powerful tool for controlling stereochemistry due to the high selectivity of enzymes. Lipase-catalyzed resolutions and reductase-catalyzed asymmetric reductions are prime examples of how biocatalysis can be integrated into synthetic routes to achieve high levels of stereochemical control.

Synthetic Applications of 3 Cyanocyclopentyl Methanesulfonate As a Key Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a reactive leaving group like a mesylate on a cyanocyclopentane framework provides a direct route for coupling this cyclic moiety with other molecular fragments, making it a valuable building block for intricate molecular architectures.

Strategic Intermediate for N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide (Apatinib) Synthesis

Apatinib, also known as Rivoceranib, is a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2). wikipedia.orgnih.gov Its chemical structure is N-[4-(1-cyanocyclopentyl)phenyl]-2-((pyridin-4-ylmethyl)amino)nicotinamide. wikipedia.orgnih.gov A critical structural component of Apatinib is the 1-cyanocyclopentyl group attached to a phenyl ring. This makes intermediates containing the cyanocyclopentyl moiety essential for its total synthesis.

The established and patented routes for synthesizing Apatinib typically involve the construction of the key intermediate, 1-(4-aminophenyl)cyclopentanecarbonitrile. nih.govchemspider.com One common industrial approach begins with benzyl (B1604629) cyanide and 1,4-dibromobutane, which undergo cyclization to form 1-cyano-1-phenylcyclopentane. google.com This is followed by nitration of the phenyl ring and subsequent reduction of the nitro group to an amine, yielding the desired 1-(4-aminophenyl)cyclopentanecarbonitrile. google.comgoogle.com An alternative synthesis prepares the same intermediate starting from 1-hydroxycyclopentanecarbonitrile. google.com This key amine is then coupled with the pyridine-based portion of the molecule to complete the synthesis of Apatinib. google.com

While the outline specifies 3-cyanocyclopentyl methanesulfonate (B1217627) as a strategic intermediate, the widely documented syntheses of Apatinib utilize precursors leading to the 1-cyanocyclopentyl isomer. google.comgoogle.comgoogle.com The use of a 3-cyanocyclopentyl isomer is not described in the prominent literature for Apatinib synthesis. Theoretically, a cyclopentyl methanesulfonate derivative could be used to alkylate an appropriate aniline (B41778) derivative, but the specific positional isomer requested (3-cyano) does not directly lead to the final product structure (1-cyano).

Utility in Building Polycyclic and Heterocyclic Systems

Although specific examples detailing the use of 3-cyanocyclopentyl methanesulfonate in the synthesis of polycyclic and heterocyclic systems are not prevalent in the literature, its chemical structure suggests significant potential for such applications. The methanesulfonate group is a highly effective leaving group, readily displaced by a wide range of nucleophiles. ub.eduvanderbilt.edu This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is the foundation of constructing complex ring systems.

For instance, intramolecular nucleophilic substitution, where a nucleophilic group elsewhere in the molecule displaces the mesylate, could be employed to form bicyclic structures. Alternatively, intermolecular reactions where 3-cyanocyclopentyl methanesulfonate acts as an electrophile can attach the cyanocyclopentyl ring to various heterocyclic precursors. The nitrile group itself can also participate in ring-forming reactions, such as cycloadditions or condensation reactions, further expanding its synthetic utility in creating diverse and complex molecular frameworks.

Functional Group Interconversions and Transformations

The dual functionality of 3-cyanocyclopentyl methanesulfonate allows for a variety of chemical manipulations, enabling its conversion into a range of other valuable synthetic intermediates.

Conversion to α-Aminonitriles via Nucleophilic Substitution

The term α-aminonitrile refers to a structure where an amino group and a cyano group are attached to the same carbon atom. A direct conversion of 3-cyanocyclopentyl methanesulfonate into an α-aminonitrile via simple nucleophilic substitution of the mesylate is not structurally feasible, as the functional groups are on different carbon atoms.

However, the mesylate group is readily displaced by nitrogen nucleophiles to produce various aminocyclopentane carbonitriles. For example, reaction with sodium azide (B81097) (NaN₃) would yield a 3-azidocyclopentane carbonitrile. The azide group can then be cleanly reduced to a primary amine using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu This two-step sequence effectively converts the starting mesylate into a 3-aminocyclopentane carbonitrile, a γ-aminonitrile derivative. This transformation highlights the utility of the mesylate group in introducing nitrogen-containing functionalities into the cyclopentyl scaffold. vanderbilt.edu

Diversification of Chemical Scaffolds through Mesylate Reactivity

The primary role of the methanesulfonate group is to function as a leaving group in Sₙ2 reactions. ub.edu This reactivity is the cornerstone of its utility in diversifying chemical scaffolds. By reacting 3-cyanocyclopentyl methanesulfonate with different nucleophiles, the mesylate can be replaced with a wide array of other functional groups, leading to a library of substituted cyanocyclopentane derivatives. Each new derivative can serve as a unique building block for further synthetic elaboration.

This strategy allows for the systematic modification of the cyclopentane (B165970) core, enabling the exploration of structure-activity relationships in drug discovery programs. The table below illustrates some potential transformations based on the established reactivity of sulfonate esters. ub.eduvanderbilt.edu

Table 1: Potential Nucleophilic Substitution Reactions of 3-Cyanocyclopentyl Methanesulfonate

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Halide | Sodium Iodide (NaI) | Iodo |

| Halide | Lithium Bromide (LiBr) | Bromo |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl |

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl Thioether |

| Azide | Sodium Azide (NaN₃) | Azido |

| Cyanide | Potassium Cyanide (KCN) | Dinitrile |

This versatility makes alkyl methanesulfonates, including the 3-cyanocyclopentyl variant, highly valuable intermediates in synthetic organic chemistry for creating diverse molecular structures. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-dibromobutane |

| 1-(4-aminophenyl)cyclopentanecarbonitrile |

| 1-cyano-1-phenylcyclopentane |

| 1-hydroxycyclopentanecarbonitrile |

| 3-cyanocyclopentyl methanesulfonate |

| Apatinib (Rivoceranib) |

| Benzyl cyanide |

| N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyanocyclopentyl methanesulfonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting 3-cyanocyclopentanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 alcohol-to-sulfonyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended. Purity validation should combine H/C NMR for structural confirmation, HPLC (C18 column, acetonitrile/water mobile phase) for quantitative analysis, and mass spectrometry (ESI-MS) to verify molecular ion peaks .

Q. How can researchers assess the hydrolytic stability of 3-cyanocyclopentyl methanesulfonate under physiological conditions?

- Methodological Answer : Conduct stability studies in buffered solutions (pH 7.4, 37°C) using UV-Vis spectroscopy to track absorbance changes at 220–260 nm (methanesulfonate release). Compare degradation rates under varying pH (2–9) and temperature conditions. Quantify hydrolysis products via LC-MS or ion chromatography to identify intermediates (e.g., methanesulfonic acid, 3-cyanocyclopentanol). Kinetic modeling (pseudo-first-order) can determine half-life and activation energy .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293, HepG2) for cytotoxicity assays (MTT or resazurin reduction). Include positive controls (e.g., ethyl methanesulfonate for mutagenicity). For genotoxicity, perform comet assays or γ-H2AX staining to detect DNA damage. Mitochondrial toxicity can be assessed via Seahorse extracellular flux analysis. Dose-response curves (0.1–100 µM) and IC calculations are critical for benchmarking .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentyl ring influence the reactivity and biological activity of 3-cyanocyclopentyl methanesulfonate?

- Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with amylose-based columns) or asymmetric catalysis. Compare reaction kinetics in nucleophilic substitutions (e.g., with thiols or amines) using H NMR or stopped-flow techniques. Biological activity differences can be tested in enzyme inhibition assays (e.g., esterases) or receptor-binding studies (SPR or ITC). Molecular docking (AutoDock Vina) may predict stereospecific interactions with target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across different model organisms?

- Methodological Answer : Perform cross-species meta-analysis using standardized protocols (e.g., identical dosing, exposure duration). For example, compare toxicity in zebrafish embryos (FET assay) versus Drosophila larvae, controlling for metabolic differences (e.g., CYP450 activity). Use metabolomics (LC-HRMS) to identify species-specific metabolites. Validate hypotheses via CRISPR-edited models (e.g., humanized zebrafish for xenobiotic metabolism) .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biomacromolecules?

- Methodological Answer : Employ F NMR (if fluorinated analogs are synthesized) or H-N HSQC for protein-ligand interaction mapping. For covalent binding studies, use X-ray crystallography or cryo-EM to resolve adducts with target enzymes (e.g., serine hydrolases). Time-resolved FTIR can track conformational changes during binding. Surface plasmon resonance (SPR) provides kinetic data (k/k) for structure-activity optimization .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies with high variability in replicate assays?

- Methodological Answer : Apply robust regression (e.g., iteratively reweighted least squares) to mitigate outlier effects. Use Bayesian hierarchical models to account for plate-to-plate variability. For EC/IC calculations, compare four-parameter logistic (4PL) vs. five-parameter logistic (5PL) fits using Akaike information criterion (AIC). Power analysis (G*Power) ensures sufficient replicates (n ≥ 6) to detect 20% effect sizes .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer : Perform QSAR studies (DRAGON descriptors) to correlate substituent effects (e.g., electron-withdrawing cyano group) with activity. Molecular dynamics simulations (GROMACS) predict solvation effects and binding pocket flexibility. Free-energy perturbation (FEP) calculates ΔΔG for proposed modifications. Validate predictions with parallel synthesis (e.g., substituting cyan with nitro or carbonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.